molecular formula C9H23O3PSi B14631854 Dipropyl trimethylsilyl phosphite CAS No. 55755-15-2

Dipropyl trimethylsilyl phosphite

Cat. No.: B14631854
CAS No.: 55755-15-2
M. Wt: 238.34 g/mol
InChI Key: XCXYZXNFNMOPMI-UHFFFAOYSA-N
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Description

Dipropyl trimethylsilyl phosphite is an organophosphorus compound characterized by a phosphite core (P(O)OR₂) modified with propyl and trimethylsilyl groups.

Properties

CAS No.

55755-15-2

Molecular Formula

C9H23O3PSi

Molecular Weight

238.34 g/mol

IUPAC Name

dipropyl trimethylsilyl phosphite

InChI

InChI=1S/C9H23O3PSi/c1-6-8-10-13(11-9-7-2)12-14(3,4)5/h6-9H2,1-5H3

InChI Key

XCXYZXNFNMOPMI-UHFFFAOYSA-N

Canonical SMILES

CCCOP(OCCC)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipropyl trimethylsilyl phosphite can be synthesized through the Michaelis–Arbuzov reaction, which involves the reaction of a trivalent phosphorus ester with an alkyl halide to form a pentavalent phosphorus species . The reaction typically requires an alkyl halide and a phosphite ester as starting materials, and it proceeds via an S_N2 mechanism .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Dipropyl trimethylsilyl phosphite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: It can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.

    Hydrolysis: The compound can hydrolyze in the presence of water to form phosphorous acid derivatives.

Common Reagents and Conditions

Common reagents used in reactions with this compound include alkyl halides, oxidizing agents, and water. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from reactions involving this compound include phosphine oxides, substituted phosphites, and phosphorous acid derivatives.

Mechanism of Action

The mechanism by which dipropyl trimethylsilyl phosphite exerts its effects involves its ability to form stable intermediates and products through various chemical reactions. For example, in lithium-ion batteries, the compound forms a protective film on the electrode surfaces, enhancing the stability and performance of the battery . The molecular targets and pathways involved in these reactions are primarily related to the formation and stabilization of phosphite and phosphonate species.

Comparison with Similar Compounds

Key Features:

  • Structure : The trimethylsilyl (TMS) group enhances nucleophilicity and stabilizes intermediates via steric and electronic effects .
  • Synthesis : Likely synthesized through reactions analogous to those in , where dialkyl trimethylsilyl phosphites are formed via substitution reactions.
  • Applications: Used in organophosphorus chemistry for synthesizing phosphonates and as a reagent in multi-step reactions where selective deprotection of the TMS group is required .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound CAS No. Molecular Formula Molecular Weight Density (g/mL) Key Features
Dipropyl trimethylsilyl phosphite* - C₉H₂₃O₃PSi ~238.34 ~1.0 (est.) Propyl groups increase steric bulk; TMS enhances reactivity
Diethyl trimethylsilyl phosphite 13716-45-5 C₇H₁₉O₃PSi 210.27 0.98 Ethyl chains improve solubility; TMS enables selective deprotection
Dimethyl trimethylsilyl phosphite 36198-87-5 C₅H₁₅O₃PSi 182.22 0.95 Compact structure; high reactivity in phosphorylation
Dipropyl phosphite 1809-21-8 C₆H₁₅O₃P 166.16 1.018 Lacks TMS group; lower thermal stability
Trimethyl phosphate 512-56-1 C₃H₉O₄P 140.07 1.197 Fully oxidized (P=O); non-nucleophilic; used as a solvent

*Estimated properties based on analogs.

Key Research Insights

  • Reactivity in Synthesis :

    • Dialkyl TMS phosphites undergo tandem 1,4- and 1,2-additions to α,β-unsaturated imines, outperforming trialkyl phosphites in regioselectivity .
    • The TMS group in diethyl TMS phosphite can be hydrolyzed under mild acidic conditions, enabling controlled deprotection in multi-step syntheses .
  • Performance in Functional Materials :

    • Tris(trimethylsilyl) phosphite (TTSPi) enhances thermal stability in lithium-ion batteries by forming stable SEI layers .

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